ethyl 6-bromo-2-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-methoxy-1-methyl-1H-indole-3-carboxylate
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Overview
Description
ETHYL 6-BROMO-2-{[4-(ETHOXYCARBONYL)-4-PHENYLPIPERIDINO]METHYL}-5-METHOXY-1-METHYL-1H-INDOLE-3-CARBOXYLATE: is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development . This particular compound features a bromine atom, a methoxy group, and a piperidine ring, making it a unique and versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 6-BROMO-2-{[4-(ETHOXYCARBONYL)-4-PHENYLPIPERIDINO]METHYL}-5-METHOXY-1-METHYL-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Bromination: The indole core is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.
Methoxylation: The methoxy group is introduced via methylation using reagents like dimethyl sulfate or methyl iodide.
Piperidine Ring Addition: The piperidine ring is added through a nucleophilic substitution reaction, where the indole derivative reacts with a piperidine derivative.
Esterification: Finally, the ethyl ester group is introduced through esterification using ethanol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl groups, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the bromine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new indole derivatives with potential biological activities .
Biology: In biological research, the compound is studied for its interactions with various biomolecules and its potential as a probe for studying cellular processes.
Medicine: Its unique structure allows for the exploration of new therapeutic avenues .
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and dyes, due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of ETHYL 6-BROMO-2-{[4-(ETHOXYCARBONYL)-4-PHENYLPIPERIDINO]METHYL}-5-METHOXY-1-METHYL-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
ETHYL 6-BROMO-2-(BROMOMETHYL)-5-METHOXY-1-METHYL-1H-INDOLE-3-CARBOXYLATE: This compound is similar but features an additional bromine atom at the 2-position.
6-BROMO-5-HYDROXY-1-METHYL-2-(PHENYLSULFANYLMETHYL)INDOLE-3-CARBOXYLATE: This compound has a hydroxyl group and a phenylsulfanyl group instead of the piperidine ring.
Uniqueness: ETHYL 6-BROMO-2-{[4-(ETHOXYCARBONYL)-4-PHENYLPIPERIDINO]METHYL}-5-METHOXY-1-METHYL-1H-INDOLE-3-CARBOXYLATE is unique due to its combination of a bromine atom, a methoxy group, and a piperidine ring. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C28H33BrN2O5 |
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Molecular Weight |
557.5 g/mol |
IUPAC Name |
ethyl 6-bromo-2-[(4-ethoxycarbonyl-4-phenylpiperidin-1-yl)methyl]-5-methoxy-1-methylindole-3-carboxylate |
InChI |
InChI=1S/C28H33BrN2O5/c1-5-35-26(32)25-20-16-24(34-4)21(29)17-22(20)30(3)23(25)18-31-14-12-28(13-15-31,27(33)36-6-2)19-10-8-7-9-11-19/h7-11,16-17H,5-6,12-15,18H2,1-4H3 |
InChI Key |
WNBBXKVYSRHHFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C)CN3CCC(CC3)(C4=CC=CC=C4)C(=O)OCC |
Origin of Product |
United States |
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